アセブトロール
概要
説明
アセブトロールは、カルジオセレクティブβ1アドレナリン受容体拮抗薬であり、一般的にβ遮断薬として知られています。主に高血圧、狭心症、および特定の種類の心臓不整脈の治療に使用されます。 アセブトロールは1967年に特許を取得し、1973年に医療用として承認されました 。 これは、その固有の交感神経刺激作用で知られており、つまりβ受容体を遮断しながら軽く刺激することができるため、喘息などの呼吸器疾患の患者に適しています .
2. 製法
合成ルートと反応条件: アセブトロールは、次の主要なステップを含む複数ステップのプロセスによって合成できます。
中間体の生成: 合成は、4-アセチルフェノールとエピクロロヒドリンを反応させて、1-(4-アセチルフェノキシ)-2,3-エポキシプロパンを生成することから始まります。
アミノ化: 次に、中間体をイソプロピルアミンと反応させて、1-(4-アセチルフェノキシ)-3-イソプロピルアミノ-2-プロパノールを生成します。
最終生成物の生成: 最後のステップは、生成物をブチリルクロリドと反応させてアセブトロールを生成することです.
工業生産方法: アセブトロールの工業生産は、同様の合成ルートを大規模に行いますが、反応条件を最適化して、高収率と高純度を実現します。このプロセスには、通常、以下が含まれます。
- メタノールやエタノールなどの溶媒の使用。
- 反応を加速させるための触媒。
- 効率を最大化するように制御された温度と圧力条件 .
3. 化学反応の分析
反応の種類: アセブトロールは、以下を含むさまざまな化学反応を起こします。
酸化: アセブトロールは、対応するケトンとカルボン酸誘導体を形成する酸化を受けることができます。
還元: アセブトロールの還元により、アルコール誘導体が得られます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用する。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用。
主な生成物:
酸化: ケトンとカルボン酸誘導体の生成。
還元: アルコール誘導体の生成。
置換: さまざまな置換アミン誘導体の生成.
4. 科学研究への応用
アセブトロールは、さまざまな科学研究に応用されています。
科学的研究の応用
Acebutolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reaction mechanisms.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, angina, and arrhythmias.
Industry: Used in the development of sustained-release formulations and drug delivery systems.
作用機序
アセブトロールは、心臓のβ1アドレナリン受容体を選択的に遮断することで効果を発揮します。この作用は、以下につながります。
心拍数の低下: アドレナリンなどのカテコールアミンの作用を遮断することで、アセブトロールは心拍数を低下させます。
血圧の低下: 心拍数と収縮力の低下により、血圧が低下します。
固有の交感神経刺激作用: アセブトロールは、β受容体において軽度の作動薬活性を持ち、ある程度の受容体刺激を維持し、重度の徐脈のリスクを軽減するのに役立ちます.
類似化合物:
アテノロール: 固有の交感神経刺激作用を持たない、類似の使用目的を持つ別のカルジオセレクティブβ1遮断薬。
メトプロロール: アセブトロールに似ていますが、半減期が長く、固有の交感神経刺激作用はありません。
アセブトロールの独自性:
固有の交感神経刺激作用: この特徴は、アセブトロールをβ遮断薬の中でユニークなものにしており、β受容体を遮断しながら軽度のβ受容体刺激を提供します。
カルジオセレクティビティ: アセブトロールのβ1受容体への選択性は、非選択的β遮断薬と比較して、喘息や慢性閉塞性肺疾患の患者にとってより安全なものにします.
アセブトロールの独自の特性と幅広い応用は、臨床および研究の両方の設定において、貴重な化合物となっています。
生化学分析
Biochemical Properties
Acebutolol functions as a selective beta-1 receptor antagonist. It interacts with beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, acebutolol inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This interaction is crucial for its therapeutic effects in managing hypertension and arrhythmias.
Cellular Effects
Acebutolol exerts significant effects on various cell types, particularly cardiac cells. By blocking beta-1 adrenergic receptors, it reduces the heart’s workload and oxygen consumption . This action helps in stabilizing cardiac rhythm and preventing arrhythmias. Additionally, acebutolol influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of adrenergic receptors .
Molecular Mechanism
The molecular mechanism of acebutolol involves its selective binding to beta-1 adrenergic receptors. This binding prevents the activation of these receptors by endogenous catecholamines like epinephrine and norepinephrine . As a result, the downstream signaling pathways that lead to increased heart rate and blood pressure are inhibited. Acebutolol’s action also includes mild intrinsic sympathomimetic activity, which contributes to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acebutolol have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that acebutolol maintains its efficacy in reducing heart rate and blood pressure over extended periods
Dosage Effects in Animal Models
In animal models, the effects of acebutolol vary with different dosages. At therapeutic doses, acebutolol effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest have been observed . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Acebutolol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms. These metabolic pathways are crucial for the elimination of acebutolol from the body and can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Acebutolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity and affinity for beta-1 adrenergic receptors .
Subcellular Localization
The subcellular localization of acebutolol is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its activity and function, as it allows acebutolol to effectively block the receptors and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing acebutolol to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Acebutolol can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-acetylphenol with epichlorohydrin to form 1-(4-acetylphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then reacted with isopropylamine to yield 1-(4-acetylphenoxy)-3-isopropylamino-2-propanol.
Final Product Formation: The final step involves the reaction of the product with butyryl chloride to form acebutolol.
Industrial Production Methods: Industrial production of acebutolol involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of solvents like methanol or ethanol.
- Catalysts to speed up the reactions.
- Controlled temperature and pressure conditions to maximize efficiency .
化学反応の分析
Types of Reactions: Acebutolol undergoes various chemical reactions, including:
Oxidation: Acebutolol can be oxidized to form its corresponding ketone and carboxylic acid derivatives.
Reduction: Reduction of acebutolol can yield alcohol derivatives.
Substitution: Acebutolol can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketone and carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amine derivatives.
類似化合物との比較
Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.
Uniqueness of Acebutolol:
Intrinsic Sympathomimetic Activity: This feature makes acebutolol unique among beta-blockers, providing mild beta receptor stimulation while blocking them.
Cardioselectivity: Acebutolol’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.
Acebutolol’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
生物活性
Acebutolol is a selective beta-1 adrenergic receptor antagonist, primarily used in the treatment of hypertension and certain cardiac conditions. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.
Acebutolol primarily functions by blocking the beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, it exhibits mild intrinsic sympathomimetic activity (ISA), which means it can partially stimulate beta receptors while still blocking them, providing a unique profile compared to other beta-blockers .
Key Mechanisms:
- Beta-1 Receptor Blockade: Reduces heart rate and myocardial oxygen demand.
- Partial Agonism: Provides some level of stimulation to beta receptors, which may mitigate adverse effects like bradycardia.
- Renin Inhibition: Decreases renin release from the kidneys, further aiding in blood pressure reduction .
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, diacetolol. The pharmacokinetic properties are summarized in the table below:
Parameter | Value |
---|---|
Bioavailability | ~40% |
Protein Binding | 26% |
Metabolism | First-pass hepatic |
Major Metabolite | Diacetolol |
Clinical Efficacy
Several clinical studies have evaluated the effectiveness of acebutolol in managing hypertension and other cardiovascular conditions.
Case Studies and Trials
- Double-Blind Trial Against Placebo :
- Comparison with Propranolol :
- Antiarrhythmic Effects :
Safety Profile
While acebutolol is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Fatigue, dizziness, and gastrointestinal disturbances.
- Serious Adverse Effects : Bradycardia and hypotension may occur, particularly in sensitive populations or when used in conjunction with other antihypertensives.
特性
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34381-68-5 (hydrochloride) | |
Record name | Acebutolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048539 | |
Record name | Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.72e-01 g/L | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37517-30-9 | |
Record name | Acebutolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acebutolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acebutolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 119 - 123 °C | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。